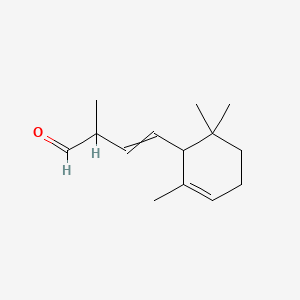

3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-

Descripción

Propiedades

Número CAS |

58102-02-6 |

|---|---|

Fórmula molecular |

C14H22O |

Peso molecular |

206.32 g/mol |

Nombre IUPAC |

(E)-2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-enal |

InChI |

InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h6-8,10-11,13H,5,9H2,1-4H3/b8-7+ |

Clave InChI |

AISADLWIINCFJS-BQYQJAHWSA-N |

SMILES |

CC1=CCCC(C1C=CC(C)C=O)(C)C |

SMILES isomérico |

CC1=CCCC(C1/C=C/C(C)C=O)(C)C |

SMILES canónico |

CC1=CCCC(C1C=CC(C)C=O)(C)C |

Otros números CAS |

58102-02-6 |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials

- Compound (II): 2-methyl-4-halogeno-2-butenal acetal (where R1 = H or CH3, preferably H).

- Compound (III): α-haloester, typically methyl chloroacetate or methyl bromoacetate (X = Cl or Br, preferably Cl).

- Base: MOR, where R is a C1-C4 alkyl group (preferably methyl or ethyl) and M is an alkali metal cation (Na+, K+, or Cs+), commonly sodium methoxide or ethoxide.

Step (i): Darzens Reaction (Two Sub-Stages: ia and ib)

- Stage (ia): Condensation of the glycidic ester with compound (II) at low temperature (-5 to 5°C), typically around 0 to 5°C, to form an α,β-epoxy ester intermediate.

- Stage (ib): Saponification of the α,β-epoxy ester to the corresponding carboxylate at a higher temperature (15 to 30°C, preferably room temperature ~25°C).

This reaction is typically conducted in solvents such as:

- Aliphatic alcohols (methanol, ethanol, isopropanol)

- Aliphatic hydrocarbons (n-heptane, n-hexane, cyclohexane)

- Aromatic hydrocarbons (toluene, o-xylene, m-xylene, p-xylene)

The use of mixed solvents comprising these classes is also common to optimize reaction conditions.

| Reagent | Molar Equivalents (relative to compound II) |

|---|---|

| Compound (III) (α-haloester) | 1.0 to 1.3 (preferably 1.0 to 1.2) |

| Base (MOR) | 1.0 to 1.4 (preferably 1.0 to 1.3) |

Step (ii): Saponification

The intermediate from step (i) undergoes saponification in the presence of sodium hydroxide (NaOH) to convert the ester group into the corresponding carboxylate salt.

Step (iii): Decarboxylation

The carboxylate intermediate is then subjected to decarboxylation at temperatures below 30°C to yield the target aldehyde, 3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-.

Reaction Scheme Summary

| Step | Reaction Type | Conditions | Key Features |

|---|---|---|---|

| (ia) | Condensation | -5 to 5°C; solvent (alcohol/hydrocarbon) | Formation of α,β-epoxy ester intermediate |

| (ib) | Saponification | 15 to 30°C (preferably 25°C) | Conversion of epoxy ester to carboxylate |

| (ii) | Saponification | NaOH present | Ester hydrolysis to carboxylate salt |

| (iii) | Decarboxylation | <30°C | Formation of target aldehyde by CO2 removal |

Research Findings and Advantages

- The use of methyl chloroacetate as the α-haloester and sodium methoxide as the base has been found to be particularly effective in enhancing selectivity and yield.

- Temperature control during the Darzens reaction stages is critical: lower temperatures favor condensation while slightly elevated temperatures favor saponification without side reactions.

- The choice of solvent significantly influences reaction rates and by-product formation; mixtures of aliphatic alcohols and hydrocarbons provide optimal environments.

- The process achieves high selectivity with reduced formation of by-products, improving overall efficiency and scalability for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogens or nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- has several scientific research applications, including:

Biology: Studied for its potential biological effects and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic applications and effects on human health.

Industry: Utilized in the formulation of fragrances and personal care products.

Mecanismo De Acción

The mechanism of action of 3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. It can bind to response elements in gene promoters, such as the medium-chain acyl coenzyme A dehydrogenase (MCAD) response element, and may act as a regulator of gene expression . This interaction can influence various biological processes and pathways, contributing to its effects .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Molecular Structure and Key Features

Table 1: Structural Comparison

Structural Insights :

- The target compound features an aldehyde functional group, distinguishing it from ionones and damascones, which are ketones .

- The cyclohexenyl substituent (2,6,6-trimethyl) is a common motif in fragrance-related terpenoids, contributing to volatility and odor profiles .

Physicochemical Properties

Table 2: Property Comparison

Key Observations :

- The higher molecular weight of the target compound compared to α-ionone suggests differences in volatility and solubility .

- α-Iso-Methylionone’s higher logKow (4.84) indicates greater lipophilicity, which correlates with its use in long-lasting fragrances .

Actividad Biológica

Overview

3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- (CAS No. 58102-02-6), is a chemical compound with the molecular formula C14H22O. It is primarily recognized for its applications in the fragrance industry, particularly in personal care products such as cosmetics and air fresheners. Its unique structure contributes to its biological activities, making it a subject of scientific research.

| Property | Details |

|---|---|

| Molecular Formula | C14H22O |

| Molecular Weight | 206.32 g/mol |

| IUPAC Name | (E)-2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-enal |

| InChI Key | AISADLWIINCFJS-BQYQJAHWSA-N |

| SMILES | CC1=CCCC(C1C=CC(C)C=O)(C)C |

Synthesis and Industrial Production

The synthesis of 3-Butenal typically involves the reaction of 2,6,6-trimethyl-2-cyclohexen-1-one with suitable aldehydes under controlled conditions. Acidic or basic catalysts are often employed to facilitate the reaction. The industrial production process emphasizes high yield and purity through methods such as distillation and purification.

The biological activity of this compound is attributed to its interaction with various molecular targets. It can bind to response elements in gene promoters, influencing gene expression regulation. Specifically, it has been shown to interact with the medium-chain acyl coenzyme A dehydrogenase (MCAD) response element, suggesting potential implications in metabolic pathways.

Biological Activities

Research indicates that 3-Butenal exhibits several biological activities:

- Antioxidant Properties : It has been studied for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Effects : Some studies suggest that this compound possesses antimicrobial properties, making it a candidate for use in formulations aimed at inhibiting microbial growth.

- Fragrance Allergen Potential : While utilized in fragrances, it can also act as an allergen for sensitive individuals, necessitating further investigation into its safety profile.

- Regulatory Effects on Gene Expression : Its capacity to modulate gene expression may have implications in therapeutic applications.

Case Studies and Research Findings

Recent studies have explored the biological effects of 3-Butenal:

- A study published in MDPI highlighted its potential as an antioxidant agent in cosmetic formulations, demonstrating significant free radical scavenging activity .

- Another investigation focused on its antimicrobial properties against various bacteria and fungi, indicating effective inhibition at certain concentrations .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Butenal, a comparison with similar compounds is essential:

| Compound Name | Biological Activity |

|---|---|

| 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexenyl)-3-buten-2-one | Known for fragrance applications |

| 2-Butenal, 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl) | Similar structure; less studied biologically |

| 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl) | Shares chemical properties; used in related applications |

Q & A

Basic: What are the recommended analytical methods for characterizing the structural isomerism of 3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-?

Methodological Answer:

To resolve structural isomerism (e.g., E/Z or positional isomers), combine nuclear magnetic resonance (NMR) spectroscopy with computational modeling.

- 1H/13C NMR : Compare experimental shifts with predicted spectra from density functional theory (DFT) calculations, focusing on cyclohexenyl substituents and aldehyde proton environments .

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 230–280 nm) to separate isomers. Retention times can be cross-referenced with synthetic standards .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C13H20O; theoretical m/z = 192.2973) and distinguishes isotopic patterns from impurities .

Basic: How can synthetic routes for this compound be optimized to minimize undesired byproducts (e.g., β-cyclocitral derivatives)?

Methodological Answer:

Optimize reaction conditions using a factorial design approach:

- Catalyst Screening : Test Lewis acids (e.g., BF3·Et2O vs. AlCl3) for regioselective aldehyde formation .

- Temperature Control : Maintain temperatures <60°C to prevent retro-aldol reactions .

- Purification : Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound from β-cyclocitral or dihydro-β-ionone byproducts .

Advanced: How do contradictory thermodynamic data (e.g., ΔfH°liquid) for this compound impact stability predictions in reaction mechanisms?

Methodological Answer:

Contradictions in enthalpy data (e.g., ΔfH°liquid = -173.8 ± 2.3 kJ/mol vs. unverified literature values) necessitate validation via calorimetry:

-

Differential Scanning Calorimetry (DSC) : Measure heat flow during decomposition to refine ΔfH° values .

-

Reaction Modeling : Use Gaussian or ORCA software to simulate stability under varying conditions (e.g., acidic/oxidative environments) .

-

Table : Key thermodynamic parameters from NIST

Parameter Value (kJ/mol) Uncertainty Method Source ΔfH°liquid -173.8 ±2.3 Ccb Gadzhiev et al. (1984) ΔcH°liquid -7901.8 ±2.3 Ccb Gadzhiev et al. (1984)

Advanced: What strategies resolve discrepancies in CAS registry entries (e.g., 58102-02-6 vs. 3755-83-7) for this compound?

Methodological Answer:

Cross-reference regulatory and academic databases to validate identity:

- Regulatory Compliance : Confirm EINECS/ELINCS (261-165-4) and CAS (58102-02-6) via EU Regulation 1334/2008 .

- Structural Analysis : Compare NMR and IR spectra with entries in NIST Chemistry WebBook to rule out misannotated analogs (e.g., 3-hydroxy-β-ionone; CAS 72491-46-4) .

Advanced: How can computational models predict the compound’s behavior in heterogeneous catalysis (e.g., oxidation to retinoic acid analogs)?

Methodological Answer:

Use molecular docking and DFT to simulate interactions with catalytic surfaces:

- Active Site Modeling : Map the aldehyde group’s electron density onto metal catalysts (e.g., Pd/C or RuO2) .

- Reaction Pathways : Calculate activation energies for oxidation steps using transition-state theory .

- Validation : Compare predicted yields with experimental GC-MS data under controlled O2 partial pressures .

Advanced: What analytical challenges arise in detecting trace amounts of this compound in environmental or biological matrices?

Methodological Answer:

Address matrix interference and low volatility via:

- Sample Preparation : Solid-phase microextraction (SPME) with polydimethylsiloxane fibers to concentrate the compound .

- Detection Limits : Use GC-MS/MS in selected reaction monitoring (SRM) mode (e.g., m/z 192 → 137 transition) with a limit of quantification (LOQ) <10 ppb .

Regulatory: How does EU Regulation 1334/2008 influence permissible applications of this compound in fragrance research?

Methodological Answer:

The compound is classified under FLAVIS number 05.198, with usage capped at 1 mg/kg in food categories (e.g., baked goods). Researchers must:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.